![molecular formula C23H26N6O5S B2387076 N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea CAS No. 1251580-93-4](/img/structure/B2387076.png)

N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

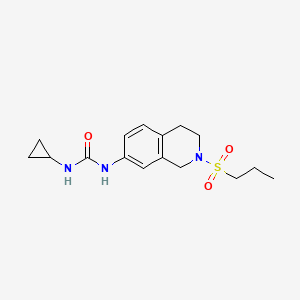

“N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with arylglyoxals . An efficient method for the synthesis of substituted imidazo[1,2-a]pyridines involves a microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines .Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is likely to be complex due to the presence of multiple functional groups. A three-dimensional (3D) Hirshfeld surface (HS) and a two-dimensional (2D) fingerprint map can be analyzed to better understand how the compound molecules interact with one another .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” are likely to be complex due to the presence of multiple functional groups. The reactions may proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Synthesis of Substituted Compounds

The synthesis of imidazo[4,5-b]pyridin-2-ones and related compounds involve heating aminopyridines, urea, and arylamines under specific conditions. This method is crucial for creating various derivatives for further research (Yutilov et al., 2006).

Cyclocondensation Reactions

Cyclocondensation of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other reagents leads to the creation of various heterocyclic compounds. This method is significant for developing novel imidazo[1,2-a]pyridine derivatives (Sokolov et al., 2013).

Biological and Chemical Applications

Antitumor Activity

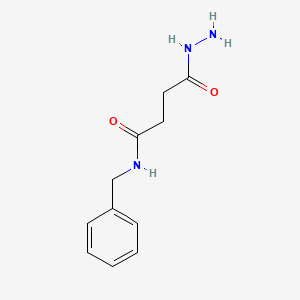

N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives exhibit significant antitumor activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Chena et al., 2022).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those related to the compound of interest, have been studied for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds also show potential in vitro anticancer activity (Mustafa et al., 2014).

Antibacterial Activity

Some imidazo[1,2-a]pyridine derivatives have been found to possess antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Budumuru et al., 2018).

Chemical Recognition

The use of related compounds as receptors in the formation of supramolecular complexes demonstrates their significance in chemical and biological recognition. This application is critical in developing new sensors and recognition systems (Chetia & Iyer, 2006).

Spectroscopic Studies

Investigations into the spectral characteristics of related compounds, such as DMAPIP-b, help in understanding the mechanisms of protic solvent-induced fluorescence. This research contributes to the field of photochemistry and materials science (Mishra et al., 2013).

Zukünftige Richtungen

The future directions for “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” could involve further exploration of its biological activities and potential applications in medicine. The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow to obtain the target products in one synthetic stage with high yields is an urgent task .

Wirkmechanismus

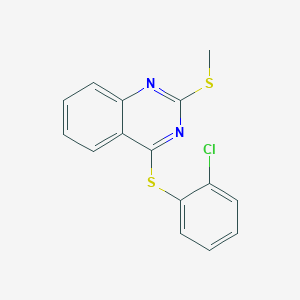

Target of action

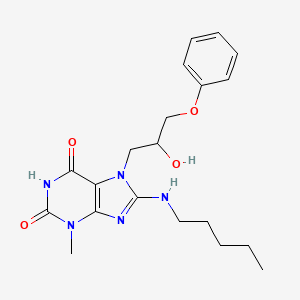

The compound appears to contain a thiazole and a pyrimidine ring, which are common in many biologically active molecules. For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Eigenschaften

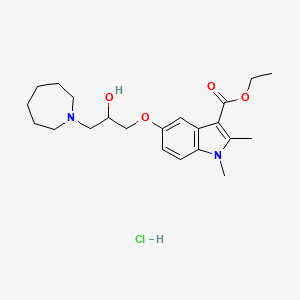

IUPAC Name |

ethyl 2-[[2-[2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-6-4-5-7-16(15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-8-14(9-11-28)20(31)24-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,31)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKWPTLROJOUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)

![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)